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molecular formula C16H15N3O2 B8579240 [1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol

[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol

Cat. No. B8579240
M. Wt: 281.31 g/mol
InChI Key: NANBWPRVQZFMCV-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

[1-(6-Methoxy-3-pyridyl)-5-phenylpyrazol-3-yl]methanol (112 mg) obtained from Referential Example 75 was dissolved in methylene chloride (4 mL). To the solution, triethylamine (61 μL) and methanesulfonyl chloride (34 μL) were added at room temperature, followed by stirring for 15 minutes. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was sequentially washed with water and saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, to thereby give the title compound as an oily product (13.8 mg, 96%).
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step Two
Quantity
34 μL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:12][C:11]([CH2:20][OH:21])=[N:10]2)=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH3:29][S:30](Cl)(=[O:32])=[O:31]>C(Cl)Cl>[CH3:29][S:30]([O:21][CH2:20][C:11]1[CH:12]=[C:13]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:9]([C:6]2[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:10]=1)(=[O:32])=[O:31]

Inputs

Step One
Name
Quantity
112 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)N1N=C(C=C1C1=CC=CC=C1)CO
Step Two
Name
Quantity
61 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
34 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)OCC1=NN(C(=C1)C1=CC=CC=C1)C=1C=NC(=CC1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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